N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a useful research compound. Its molecular formula is C16H13N5O3 and its molecular weight is 323.312. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell division and growth, making them potential targets for cancer therapies .
Mode of Action
It’s worth noting that kinase inhibitors often work by binding to the kinase’s active site, preventing it from phosphorylating other proteins and thus disrupting the signaling pathways that drive cell division and growth .
Biochemical Pathways
Given its potential role as a kinase inhibitor, it could impact a variety of cellular processes, including cell cycle progression, apoptosis, and signal transduction .
Result of Action
Kinase inhibitors typically exert their effects by halting cell division, inducing apoptosis (programmed cell death), and inhibiting cell growth .
Properties
IUPAC Name |
N-(6-pyrazol-1-ylpyrimidin-4-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O3/c22-16(13-9-23-11-4-1-2-5-12(11)24-13)20-14-8-15(18-10-17-14)21-7-3-6-19-21/h1-8,10,13H,9H2,(H,17,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHISJVMKSSPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NC=N3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.